2-Cinnamoylphenyl acetate
CAS No.: 16619-45-7
Cat. No.: VC11681652
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16619-45-7 |
|---|---|
| Molecular Formula | C17H14O3 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | [2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate |
| Standard InChI | InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ |
| Standard InChI Key | CTSJOUULMDGHKP-VAWYXSNFSA-N |
| Isomeric SMILES | CC(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 |
Introduction
Structural and Chemical Identity of 2-Cinnamoylphenyl Acetate
2-Cinnamoylphenyl acetate is hypothesized to consist of a phenyl ring substituted at the ortho-position (2-position) with a cinnamoyl group (C₆H₅-CH=CH-CO-) and an acetyloxy (-OAc) functional group. This structure aligns with the general formula C₁₇H₁₄O₃, though exact mass spectrometry data are unavailable in the provided sources. Comparative analysis with cinnamyl phenyl acetate (CAS 7492-65-1), which shares a similar aromatic ester backbone, suggests a molecular weight of approximately 252.31 g/mol and a density near 1.108 g/cm³ .
The compound’s stereochemistry likely adopts the (E)-configuration for the cinnamoyl double bond, as this is thermodynamically favored in related esters . Spectral characteristics, such as infrared (IR) peaks for ester carbonyl (∼1740 cm⁻¹) and conjugated double bonds (∼1650 cm⁻¹), can be inferred from cinnamyl acetate derivatives .
Synthesis Pathways and Reaction Mechanisms
Esterification Strategies
While no direct synthesis of 2-cinnamoylphenyl acetate is documented, analogous methods for cinnamyl phenyl acetate involve acid-catalyzed esterification. For example, cinnamyl alcohol and phenylacetic acid react in the presence of p-toluenesulfonic acid (p-TsOH) to yield cinnamyl phenyl acetate . Adapting this approach, 2-cinnamoylphenyl acetate could theoretically be synthesized via:
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Friedel-Crafts Acylation: Introducing the cinnamoyl group to phenol using cinnamoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
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Acetylation: Protecting the phenolic hydroxyl group with acetic anhydride post-acylation.
A general esterification protocol from cinnamyl acetate synthesis involves refluxing cinnamyl alcohol with acetic anhydride in acetonitrile at 20°C for 16 hours, achieving 97% yield . This method, utilizing p-TsOH as a catalyst, could be modified for phenolic substrates .
Purification and Characterization
Post-synthesis purification would likely employ silica gel chromatography, as described for cinnamyl phenyl acetate . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) would confirm regioselectivity at the 2-position, with expected signals including:
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¹H NMR: δ 7.2–7.8 ppm (aromatic protons), δ 6.5–7.0 ppm (cinnamoyl vinyl protons), δ 2.3 ppm (acetyl methyl) .
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¹³C NMR: δ 170 ppm (ester carbonyl), δ 165 ppm (cinnamoyl carbonyl) .
Physicochemical Properties
Thermal Stability and Phase Behavior
Based on cinnamyl phenyl acetate data, 2-cinnamoylphenyl acetate is expected to exhibit:
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Melting Point: Likely amorphous or low-crystalline due to steric hindrance from the ortho-substituent.
The compound’s low water solubility (logP ≈ 3.48) aligns with hydrophobic esters like cinnamyl acetate .
Applications in Industry and Research
Fragrance and Flavor Industry
Cinnamyl acetate (CAS 103-54-8) is widely used for its sweet, spicy aroma reminiscent of cinnamon . By extension, 2-cinnamoylphenyl acetate may serve as a high-value fragrance ingredient, offering enhanced stability due to its bulky substituents. Its potential applications include:
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Fine perfumery: As a base note in oriental and woody accords.
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Food flavoring: Imparting cinnamon-like notes to baked goods and confectionery .
Biomedical Applications
Cinnamic acid derivatives exhibit insecticidal and antimicrobial properties . 2-Cinnamoylphenyl acetate could act as a prodrug, metabolizing to cinnamic acid in vivo for anti-inflammatory or antioxidant effects .
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